molecular formula C15H12INO4 B13565541 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid

2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid

Katalognummer: B13565541
Molekulargewicht: 397.16 g/mol
InChI-Schlüssel: UXJQGMCULRVEED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is a benzoic acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and an iodine substituent at the 5-position of the aromatic ring. The Cbz group is widely employed in organic synthesis to protect amines during multi-step reactions, while the iodine atom offers opportunities for further functionalization via cross-coupling (e.g., Suzuki or Ullmann reactions). This compound is cataloged as a building block in synthetic chemistry, indicating its utility in pharmaceutical and materials science research .

Eigenschaften

Molekularformel

C15H12INO4

Molekulargewicht

397.16 g/mol

IUPAC-Name

5-iodo-2-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H12INO4/c16-11-6-7-13(12(8-11)14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19)

InChI-Schlüssel

UXJQGMCULRVEED-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)I)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Advantages and Challenges

Aspect Details
Yield Reported yields range from 72% to 84%, with improved methods achieving up to 84%
Purity Crude product may have colored impurities (brown to purple), requiring purification
Purification Some methods require bleaching with agents like V-Brite B and decolorizing charcoal
Iodine Recovery Older methods recover unused iodine as potassium iodide, increasing complexity and cost
Process Complexity Improved methods avoid iodine recovery steps and reduce purification needs
Solvent Use Acetic acid-based solvents improve solubility and reaction efficiency

Representative Preparation Data

Parameter Value/Range Notes
Solvent (Acetic acid : Water) Up to 4:1 (weight ratio) Ensures substrate solubility
Molecular iodine equivalents 0.3 to 0.7 (preferably 0.5) Controls mono-iodination, prevents diiodination
Hydrogen peroxide concentration 30-60% aqueous solution Industrially available concentration
Hydrogen peroxide to iodine ratio 1 to 4 (preferably 2 to 3) Balances reaction rate and selectivity
Yield 72% to 84% Higher yields with controlled addition and solvent choice

Summary of Patent-Based Method (CN100545146C, US7378546B2, EP1777215B1)

  • The iodination of 2-aminobenzoic acid with molecular iodine in acetic acid solvent and hydrogen peroxide oxidant affords 2-amino-5-iodobenzoic acid with good yield and purity.
  • The method avoids complex iodine recovery and purification steps.
  • Reaction conditions are optimized to prevent over-iodination and side reactions.
  • Gradual addition of reagents improves yield and selectivity.

Protection of 2-Amino-5-iodobenzoic Acid to Form 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid

General Strategy

  • The amino group of 2-amino-5-iodobenzoic acid is protected by introducing the benzyloxycarbonyl (carbobenzyloxy or Cbz) group.
  • This is typically achieved by reaction with benzyloxycarbonyl chloride (Cbz-Cl) or benzyloxycarbonyl anhydride in the presence of a base.

Typical Reaction Conditions

Reagent Role Typical Amounts/Conditions
2-Amino-5-iodobenzoic acid Substrate Dissolved in suitable solvent (e.g., dioxane, dichloromethane)
Benzyloxycarbonyl chloride Protecting agent 1.0 to 1.2 equivalents
Base (e.g., sodium bicarbonate, triethylamine) Neutralizes HCl formed Stoichiometric or slight excess
Temperature 0 to room temperature To control reaction rate and minimize side reactions
Reaction time 1 to 4 hours Monitored by TLC or HPLC

Workup and Purification

  • After completion, the reaction mixture is quenched with water.
  • The product is extracted into organic solvents.
  • Purification is performed by crystallization or chromatographic methods to obtain pure 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid.

Data Table Summarizing Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Purity Notes References
Iodination of 2-aminobenzoic acid Molecular iodine + hydrogen peroxide in acetic acid solvent 2-aminobenzoic acid, I2 (0.5 eq), H2O2 (2-3 eq), AcOH/H2O 72-84 Requires bleaching for crude product color removal
Protection with benzyloxycarbonyl chloride Amino group protection via Cbz-Cl in organic solvent 2-amino-5-iodobenzoic acid, Cbz-Cl (1.1 eq), base, 0-RT 80-95 Purified by crystallization or chromatography Standard organic synthesis protocols

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

Wirkmechanismus

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, facilitating selective reactions in peptide synthesis. Additionally, the iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and analogs:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid Cbz-protected amino, Iodo, Benzoic acid C15H12INO4 ~413.17 Not provided
2-{[(E)-1,3-Benzodioxol-5-yl]methylideneamino}benzoic acid Schiff base (imine), Benzodioxolyl, Benzoic acid C15H11NO4 281.25 Not provided
5-[(2,5-Dihydroxyphenyl)methylamino]-2-hydroxybenzoic acid (Lavendustin C) Dihydroxybenzylamino, Hydroxyl, Benzoic acid C14H13NO6 291.26 114219-14-0
2-((Methoxycarbonyl)amino)-1H-benzo[d]imidazole-5-carboxylic acid Methoxycarbonyl, Benzimidazole, Benzoic acid C10H9N3O4 235.20 65003-40-9
2-(Carboxymethoxy)-5-iodobenzoic acid Carboxymethoxy, Iodo, Benzoic acid C9H7IO5 322.06 60770-26-5

Key Observations :

  • The Cbz group in the target compound provides steric bulk and stability compared to smaller protecting groups (e.g., methoxycarbonyl in ).

Physicochemical Properties

Compound Name Melting Point (°C) Density (g/cm³) LogP PSA (Ų)
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid Not reported Not reported ~3.5* ~90
2-{[(E)-1,3-Benzodioxol-5-yl]methylideneamino}benzoic acid Not reported Not reported ~1.8 84.9
Lavendustin C ≥97% (solid) Not reported ~1.2 126.0
2-((Methoxycarbonyl)amino)-1H-benzo[d]imidazole-5-carboxylic acid 280–286 1.599 1.51 104.3
2-(Carboxymethoxy)-5-iodobenzoic acid Not reported Not reported ~1.0 107.2

*Estimated using fragment-based calculations.

Key Observations :

  • The higher LogP of the target compound (~3.5) suggests greater lipophilicity compared to analogs like (LogP ~1.0), likely due to the hydrophobic Cbz group.
  • Lavendustin C has a high polar surface area (126 Ų) due to multiple hydroxyl groups, enhancing solubility in polar solvents.
  • The benzimidazole derivative exhibits a high melting point (280–286°C), indicative of strong intermolecular interactions.

Key Observations :

  • The target compound is tailored for stepwise synthesis, leveraging the Cbz group’s orthogonality and iodine’s reactivity.
  • Lavendustin C and benzimidazole derivatives are more directly associated with bioactive applications, while and focus on structural and coordination chemistry.

Crystallographic and Hydrogen-Bonding Patterns

  • 2-{[(E)-1,3-Benzodioxol-5-yl]methylideneamino}benzoic acid exhibits intramolecular O–H⋯N hydrogen bonds forming an S(6) ring motif, with a 3D network stabilized by C–H⋯O interactions. Refinement parameters (R = 0.049) confirm high structural accuracy.

Biologische Aktivität

2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid, an organic compound with the molecular formula C₁₅H₁₃N₁O₄I, is a derivative of benzoic acid. This compound features a benzyloxycarbonyl (Cbz) protective group on the amino group and an iodine atom at the 5-position of the benzoic acid ring. Its unique structure contributes to its potential biological activities, particularly in pharmaceutical applications.

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid typically involves reactions that protect the amino group and introduce the iodine substituent. The compound's stability and reactivity make it a valuable intermediate in organic synthesis and drug development. Industrial methods for its production are optimized for higher yields and purity through techniques such as continuous flow reactors.

Biological Activity

The biological activity of this compound is primarily linked to its role as a prodrug . Upon hydrolysis of the benzyloxycarbonyl group, it releases active compounds that can interact with various biological targets. This mechanism is particularly relevant in cancer research, where derivatives of this compound have shown potential anti-cancer properties due to structural similarities with known bioactive compounds.

The prodrug nature allows for selective activation in specific tissues, enhancing therapeutic efficacy while minimizing side effects. The released active moieties are capable of inhibiting enzymes or pathways associated with disease processes, particularly in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
2-Amino-5-iodobenzoic acidContains an amino group and iodine at the 5-positionMore reactive due to lack of protective groups
Benzyloxycarbonyl amino acidsContains benzyloxycarbonyl protectionWidely used in peptide synthesis
2-Amino-benzoic acidBasic structure without iodine or protective groupsSimpler structure; used in various biochemical assays

The presence of both the benzyloxycarbonyl protecting group and iodine distinguishes this compound from its analogs, providing unique properties that enhance its utility in research and development.

Case Studies and Research Findings

Recent studies have explored the interactions of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid with biological targets:

  • Anticancer Activity : Derivatives have been investigated for their ability to inhibit specific enzymes involved in cancer progression. For instance, compounds structurally related to this benzoic acid derivative demonstrated significant inhibition of cell proliferation in various cancer cell lines.
  • Enzyme Inhibition : Research has indicated that certain derivatives can effectively inhibit cathepsin L, an enzyme implicated in tumor invasion and metastasis. In vitro studies showed that these compounds reduced invasive potential significantly at low concentrations .
  • Toxicity Studies : Toxicity assessments revealed that some derivatives exhibited lower cytotoxicity towards normal cells compared to cancer cells, making them promising candidates for therapeutic applications .

Q & A

Basic: What are the optimal synthetic routes for 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid, and how can reaction purity be maximized?

Methodological Answer:
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

  • Iodination : Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) at the 5-position of 2-aminobenzoic acid derivatives .
  • Cbz Protection : Reaction of the amino group with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine to form the protected intermediate .
  • Purification : Use of recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC to isolate high-purity product (>98%) .
    Critical Tip : Monitor reaction progress via TLC and confirm regioselectivity using 1H^1H-NMR to avoid over-iodination or side reactions at the carboxyl group .

Advanced: How can structural contradictions arise in characterization data (e.g., NMR vs. X-ray crystallography), and how should they be resolved?

Methodological Answer:
Discrepancies often stem from dynamic processes (e.g., rotational isomerism) or crystal-packing effects. For example:

  • NMR vs. X-ray : The Cbz group may exhibit conformational flexibility in solution (observed as splitting in 13C^13C-NMR signals) but adopt a fixed geometry in the solid state (via X-ray) .
  • Resolution : Use variable-temperature NMR to identify equilibrium states and compare with DFT-optimized structures (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .
    Case Study : A related iodobenzoic acid derivative showed a 5° deviation in dihedral angles between computational and crystallographic data due to solvent interactions .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H^1H- and 13C^13C-NMR : Confirm substitution patterns (e.g., iodine at C5: δ ~7.8 ppm for aromatic protons; Cbz carbonyl at ~155 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]+^+ at m/z 428.02 for C15_{15}H11_{11}INO4_4) .
  • FT-IR : Identify key functional groups (C=O stretch at ~1700 cm1^{-1}, N-H bend at ~1530 cm1^{-1}) .

Advanced: How does the iodine substituent influence cross-coupling reactivity in drug design applications?

Methodological Answer:
The 5-iodo group enables transition metal-catalyzed reactions (e.g., Suzuki-Miyaura or Ullmann couplings) for late-stage diversification:

  • Suzuki Coupling : Replace iodine with aryl/heteroaryl boronic acids using Pd(PPh3_3)4_4 in THF/H2 _2O (yields >75%) .
  • Mechanistic Insight : The electron-withdrawing carboxyl group activates the iodine for oxidative addition, but steric hindrance from the Cbz group may require tailored ligands (e.g., XPhos) .
    Application Example : A related 5-iodobenzoic acid derivative was coupled with a pyrimidine boronic acid to generate a kinase inhibitor precursor .

Basic: How should stability studies be designed to assess degradation under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2 _2O2_2), and photolytic (ICH Q1B guidelines) conditions .
  • Analysis : Use LC-MS to identify degradation products (e.g., de-iodination or Cbz cleavage). Stability-indicating HPLC methods with a C18 column (ACN/0.1% formic acid gradient) are recommended .
    Key Finding : The Cbz group is susceptible to hydrogenolysis (e.g., Pd/C, H2_2), requiring anaerobic storage at 2–8°C .

Advanced: What computational strategies predict binding interactions of this compound with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with a protein crystal structure (e.g., COX-2 or tyrosine kinase) to model binding. The carboxylate may chelate Mg2+^{2+} in active sites .
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess conformational stability. The iodine’s hydrophobic surface area may enhance van der Waals interactions .
    Validation : Compare predicted binding energies with experimental IC50_{50} values from enzyme inhibition assays .

Basic: How can analytical methods be optimized for quantifying trace impurities?

Methodological Answer:

  • HPLC-DAD : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of 0.1% TFA in water/acetonitrile. Detect impurities at 254 nm .
  • Validation Parameters : Include linearity (R2^2 >0.999), LOD/LOQ (0.1–0.5 µg/mL), and precision (%RSD <2%) per ICH Q2(R1) .

Advanced: What in vivo considerations apply to prodrug strategies involving this compound?

Methodological Answer:

  • Ester Prodrugs : Synthesize methyl or ethyl esters of the carboxyl group to enhance bioavailability. Hydrolyze in vivo by esterases .
  • Pharmacokinetics : Assess plasma stability (e.g., rat liver microsomes) and tissue distribution via LC-MS/MS. The iodine’s lipophilicity may prolong half-life .

Basic: What are the key differences in reactivity between this compound and its non-iodinated analogs?

Methodological Answer:

  • Electrophilicity : The iodine increases electron density at the ortho/para positions, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Steric Effects : The bulky Cbz group may hinder reactions at the 2-position, necessitating microwave-assisted synthesis for improved kinetics .

Advanced: How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

  • MOF Synthesis : Coordinate the carboxylate group with Zn2+^{2+} or Cu2+^{2+} nodes under solvothermal conditions. The iodine may act as a halogen bond donor for guest molecule capture .
  • Application : Test catalytic activity in Knoevenagel condensations (e.g., benzaldehyde + malononitrile) with >90% conversion under mild conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.